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Compound of Interest

Compound Name: 2-Amino-6-methyl-3-nitropyridine

Cat. No.: B186383

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
2-Amino-6-methyl-3-nitropyridine (CAS No: 21901-29-1). The information presented herein
is essential for the accurate identification, characterization, and utilization of this compound in
pharmaceutical and chemical research. This document compiles available physical and
spectroscopic information and outlines standardized experimental protocols for obtaining such
data.

Compound Overview

2-Amino-6-methyl-3-nitropyridine is a substituted pyridine derivative with the molecular
formula CeH7N302 and a molecular weight of 153.14 g/mol . Its structure, featuring an amino
group, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate
in organic synthesis, particularly in the development of novel therapeutic agents and
agrochemicals.[1]

Physical Properties:
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Property Value Reference
Molecular Formula CeH7N30:2

Molecular Weight 153.14 g/mol

Melting Point 153-155 °C

Appearance Solid

Spectroscopic Data

While comprehensive, experimentally validated spectroscopic data for 2-Amino-6-methyl-3-
nitropyridine is not readily available in the public domain, this section provides predicted data
and data from analogous compounds to guide researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for 2-Amino-6-methyl-3-nitropyridine is not currently
published. However, based on the analysis of similar structures, such as 2-amino-6-
methylpyridine, the following proton (*H) and carbon-3 (*3C) NMR spectral characteristics can
be anticipated.

Table 1: Predicted *H and *C NMR Data for 2-Amino-6-methyl-3-nitropyridine
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Predicted Chemical

1H NMR _ Multiplicity Integration
Shift (ppm)
Pyridine-H (C4) ~8.0-85 Doublet 1H
Pyridine-H (C5) ~6.5-7.0 Doublet 1H
-NH:z ~5.0-6.0 Broad Singlet 2H
-CHs ~24-26 Singlet 3H
15C NMR Prédicted Chemical
Shift (ppm)
Pyridine-C2 ~ 158 - 162
Pyridine-C6 ~ 155 - 159
Pyridine-C3 ~130- 135
Pyridine-C4 ~ 145 - 150
Pyridine-C5 ~110- 115
-CHs ~20-25

Note: These are estimated values and may vary depending on the solvent and experimental
conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-6-methyl-3-nitropyridine is expected to exhibit characteristic
absorption bands corresponding to its functional groups.

Table 2: Predicted FT-IR Data for 2-Amino-6-methyl-3-nitropyridine
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Expected Wavenumber

Functional Group Intensity
(cm~)
N-H Stretch (Amino) 3300 - 3500 Medium, Doublet
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
N-O Stretch (Nitro,
] 1500 - 1550 Strong

Asymmetric)
N-O Stretch (Nitro, Symmetric) 1335 - 1385 Strong
C=C and C=N Stretch )

o 1400 - 1600 Medium to Strong
(Aromatic Ring)
N-H Bend (Amino) 1580 - 1650 Medium

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-6-methyl-3-nitropyridine is expected to show a molecular ion
peak corresponding to its molecular weight.

Table 3: Predicted Mass Spectrometry Data for 2-Amino-6-methyl-3-nitropyridine

Parameter Expected Value
Molecular lon (M%) m/z 153
Key Fragmentation Peaks Loss of NOz, Loss of CHs, Loss of NHz

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 2-Amino-6-
methyl-3-nitropyridine.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.
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Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-methyl-3-nitropyridine
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de).

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:
o For 'H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, a proton-decoupled pulse sequence should be used to simplify the
spectrum.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin, transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-Amino-6-methyl-3-nitropyridine.
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Workflow for Spectroscopic Characterization
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l
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
Amino-6-methyl-3-nitropyridine.

This guide serves as a foundational resource for professionals working with 2-Amino-6-
methyl-3-nitropyridine. While experimental data is currently limited in public databases, the
provided predictions and standardized protocols offer a robust framework for in-house
characterization and quality control.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b186383?utm_src=pdf-body-img
https://www.benchchem.com/product/b186383?utm_src=pdf-body
https://www.benchchem.com/product/b186383?utm_src=pdf-body
https://www.benchchem.com/product/b186383?utm_src=pdf-body
https://www.benchchem.com/product/b186383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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